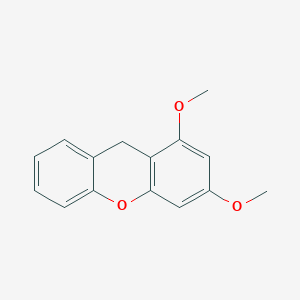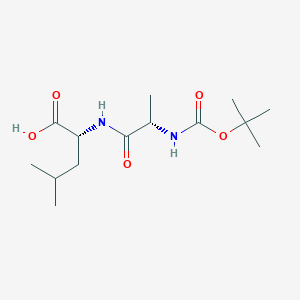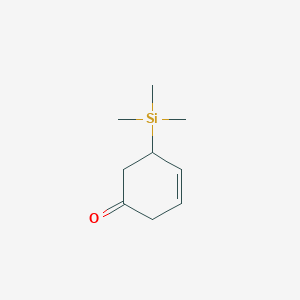
3-Cyclohexen-1-one, 5-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexen-1-one, 5-(trimethylsilyl)- is an organic compound characterized by a cyclohexene ring with a ketone group at the first position and a trimethylsilyl group at the fifth position. This compound is notable for its utility in various organic synthesis processes due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the silylation of cyclohexenone using trimethylsilyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or platinum complexes can facilitate the silylation reaction under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclohexen-1-one, 5-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Applications De Recherche Scientifique
3-Cyclohexen-1-one, 5-(trimethylsilyl)- finds applications in several scientific fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Cyclohexen-1-one, 5-(trimethylsilyl)- involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Cyclohexenone: Lacks the trimethylsilyl group, making it less stable and reactive in certain reactions.
3,5,5-Trimethyl-3-cyclohexen-1-one: Similar structure but with different substituents, leading to varied reactivity and applications.
Uniqueness: 3-Cyclohexen-1-one, 5-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts enhanced stability and reactivity. This makes it particularly valuable in synthetic chemistry for the development of complex molecules .
Propriétés
Numéro CAS |
56917-70-5 |
|---|---|
Formule moléculaire |
C9H16OSi |
Poids moléculaire |
168.31 g/mol |
Nom IUPAC |
5-trimethylsilylcyclohex-3-en-1-one |
InChI |
InChI=1S/C9H16OSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4,6,9H,5,7H2,1-3H3 |
Clé InChI |
ACDBGITZPDPILQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1CC(=O)CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


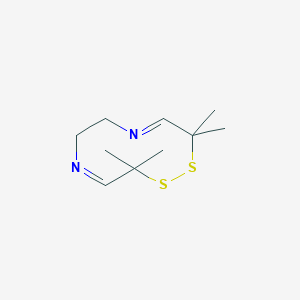
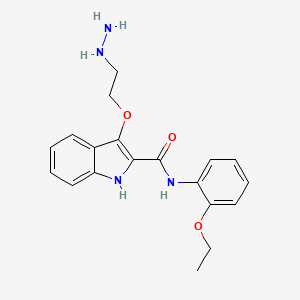
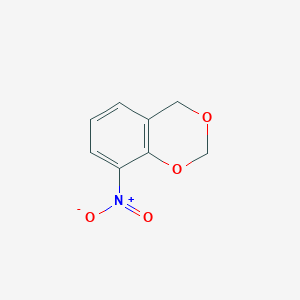
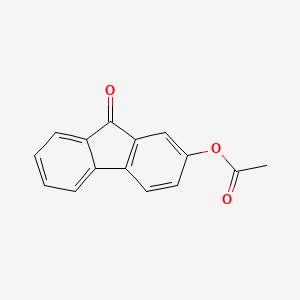
![2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616942.png)

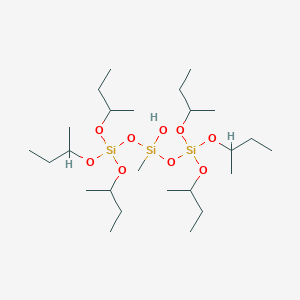
![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)
![6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole](/img/structure/B14616964.png)

